molecular formula C10H11FO B15368060 5-Cyclopropyl-2-fluorobenzenemethanol

5-Cyclopropyl-2-fluorobenzenemethanol

Cat. No.: B15368060
M. Wt: 166.19 g/mol
InChI Key: KWUQRNHILGCCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-2-fluorobenzenemethanol is a substituted benzyl alcohol derivative featuring a cyclopropyl group at the 5-position and a fluorine atom at the 2-position of the benzene ring. This compound’s structural motifs—cyclopropyl and fluorine substituents—are known to influence electronic properties, steric effects, and metabolic stability in agrochemicals and pharmaceuticals.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

(5-cyclopropyl-2-fluorophenyl)methanol

InChI

InChI=1S/C10H11FO/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-5,7,12H,1-2,6H2

InChI Key

KWUQRNHILGCCOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)F)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing substituent patterns (halogens, aromatic rings, and functional groups) from the provided evidence and inferred analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Primary Use Key Properties
5-Cyclopropyl-2-fluorobenzenemethanol Cyclopropyl (C5), F (C2), -CH2OH (C1) ~168.18 (estimated) Unknown (Not stated) High polarity, potential metabolic stability
Metconazole 4-Chlorophenyl, triazole, cyclopentanol ~368.85 Fungicide Broad-spectrum antifungal activity
Triticonazole 4-Chlorophenylmethylene, triazole ~382.00 Fungicide Systemic action, seed treatment
Acifluorfen Trifluoromethyl, nitro, phenoxy, benzoic acid ~361.68 Herbicide Photosynthesis inhibitor
Halosafen Trifluoromethyl, nitro, ethylsulfonyl ~454.73 Herbicide Protoporphyrinogen oxidase inhibitor

Key Observations:

The fluorine atom at C2 likely increases electron-withdrawing effects, altering aromatic ring reactivity compared to chlorine or nitro groups in acifluorfen/halosafen.

Functional Group Impact: The methanol group introduces polarity, contrasting with the carboxylic acid (acifluorfen) or sulfonamide (halosafen) groups. This may limit membrane permeability but improve water solubility.

Biological Activity: Unlike triazole-containing fungicides (metconazole, triticonazole), the absence of a heterocyclic moiety in this compound suggests divergent biological targets. Its methanol group could align it more with alcohol dehydrogenase substrates or antioxidant intermediates.

Metabolic Stability :

  • Fluorine and cyclopropyl groups are associated with prolonged half-lives in vivo compared to chlorinated analogs, as seen in pharmaceuticals like fluoxetine vs. chlorpheniramine.

Research Findings and Limitations

  • Synthetic Routes: No direct synthesis data exists for this compound, but analogous compounds (e.g., fluorobenzene derivatives) are typically synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution .
  • Toxicity and Efficacy : The compound’s lack of documented pesticidal use (unlike acifluorfen or halosafen) suggests it may serve as an intermediate or possess unexplored bioactivity.
  • Evidence Gaps : The provided sources (2001) predate modern structure-activity relationship (SAR) studies, limiting insights into its pharmacokinetics or environmental impact.

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